Cas no 1805390-08-2 (Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate is a synthetic compound with notable chemical properties. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of complex organic molecules. The presence of multiple functional groups enables diverse transformations, offering flexibility in synthesis routes. Its stability and reactivity make it a valuable tool for researchers in medicinal chemistry and materials science.
Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate structure
1805390-08-2 structure
商品名:Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate
CAS番号:1805390-08-2
MF:C9H5F3N2O2
メガワット:230.143412351608
CID:4875075

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate
    • インチ: 1S/C9H5F3N2O2/c1-16-9(15)6-5(7(10)11)2-4(3-13)14-8(6)12/h2,7H,1H3
    • InChIKey: VBMXMCDZKGTARE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C#N)N=C(C=1C(=O)OC)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 315
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 63

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029043535-1g
Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate
1805390-08-2 97%
1g
$1,504.90 2022-04-01

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate 関連文献

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylateに関する追加情報

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1805390-08-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1805390-08-2) is a highly valuable intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its unique structural features, has garnered significant attention due to its utility in developing novel therapeutic agents. The presence of multiple fluorine atoms and a cyano group imparts distinct chemical properties, making it an attractive candidate for further functionalization and derivatization.

The molecular structure of Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate consists of a pyridine core substituted with a cyano group at the 6-position, a difluoromethyl group at the 4-position, and a fluorine atom at the 2-position. Additionally, the compound bears a carboxylate ester group at the 3-position, which can be readily modified to introduce diverse pharmacophores. This structural versatility allows chemists to explore a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored biological activities.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinase inhibitors have emerged as a major focus due to their therapeutic potential in treating cancers and inflammatory diseases. The compound Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate has been identified as a key building block in the synthesis of kinase inhibitors. Its pyridine scaffold is commonly found in many active pharmaceutical ingredients (APIs), and its fluorinated substituents enhance binding affinity and selectivity towards target proteins.

One notable application of Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate is in the development of tyrosine kinase inhibitors (TKIs). These inhibitors are crucial in cancer therapy, particularly for treating resistant forms of leukemia and other solid tumors. The electron-withdrawing nature of the cyano group and the fluorine atoms enhances the compound's ability to interact with the ATP-binding site of kinases, thereby inhibiting their activity. Several studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various kinases, including EGFR, VEGFR, and PDGFR.

Furthermore, the carboxylate ester group in Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate provides a versatile handle for further chemical modifications. This functionality can be hydrolyzed to yield a free carboxylic acid group or converted into other derivatives such as amides or ureas. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics. For instance, introducing amide linkages can enhance solubility and metabolic stability, while urea derivatives have shown improved binding affinity in certain cases.

The use of fluorinated compounds like Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate is not limited to kinase inhibitors; they are also widely employed in other therapeutic areas such as antiviral and antibacterial agents. Fluoroatoms are known to improve metabolic stability and binding affinity by increasing lipophilicity and reducing rotation around bonds. This makes them particularly useful in designing molecules that can withstand enzymatic degradation and maintain prolonged activity within biological systems.

In recent research, there has been growing interest in exploring the potential of fluorinated pyridines as scaffolds for drug discovery. A study published in the Journal of Medicinal Chemistry highlighted the use of Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate as a precursor in synthesizing novel antiviral agents. The researchers found that certain derivatives exhibited significant inhibitory activity against viral proteases, demonstrating promise for treating infectious diseases caused by RNA viruses.

The synthesis of Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized reagents and techniques due to their high reactivity and sensitivity to side reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for such compounds. For instance, palladium-catalyzed cross-coupling reactions have been widely used for introducing fluorinated groups into pyridine derivatives with excellent regioselectivity.

The industrial production of Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate is typically carried out under controlled conditions to ensure reproducibility and scalability. Manufacturers must adhere to stringent quality control measures to meet regulatory requirements for pharmaceutical intermediates. This includes rigorous testing for impurities and ensuring that all starting materials meet predefined specifications. Additionally, process optimization is crucial to minimize waste generation and reduce costs without compromising product quality.

The growing demand for fluorinated compounds in pharmaceuticals has led to increased investment in research and development aimed at discovering new synthetic routes. Companies specializing in fine chemicals are continuously exploring innovative methods to produce these high-value intermediates more efficiently. Collaborative efforts between academia and industry are also fostering advancements by combining expertise from different fields to overcome synthetic challenges.

In conclusion, Methyl 6-cyano-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1805390-08-2) is a versatile intermediate with significant applications in pharmaceutical synthesis. Its unique structural features make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated compounds, the importance of intermediates like this one will only continue to grow.

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